molecular formula C43H78NO8P B1241235 1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No. B1241235
M. Wt: 768.1 g/mol
InChI Key: ANRKEHNWXKCXDB-GKGUFKCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituents at positions 1 and 2 are specified as octadecanoyl (stearoyl) and (5E,8E,11E,14E)-eicosatetraenoyl respectively. It has a role as a mouse metabolite and a ceramide allergen. It derives from an octadecanoic acid.

Scientific Research Applications

Molecular Characterization

  • Structural analysis of diacyl glycerophosphoethanolamine molecular species, including 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, has been performed using chromatography and mass spectrometry. This research provides insights into the molecular composition of these compounds in biological materials like the kidney of the freshwater snail Lymneae stagnalis (Chen, Carvey, & Li, 1999).

Membrane Dynamics and Calorimetry

  • Studies on model membranes composed of 1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphoethanolamine and dimyristoyl phosphatidylethanolamine explore their miscibility and phase behavior, shedding light on the physical properties of lipid bilayers (H. Lin, S. Li, E. E. Brumbaugh, & C. Huang, 1995).

Synthetic and Polymerizable Phosphoethanolamine

  • The chemical synthesis of polymerizable bis-substituted phosphoethanolamine, including derivatives of 1,2-bis-substituted-sn-glycerol-3-phosphoethanolamine, is significant for developing new materials with potential biomedical applications (Warunee Srisiri, Youn-Sik Lee, & D. O'BRIEN, 1995).

Biosynthetic Studies

  • The biosynthesis of ethanolamine plasmalogen, a class of phospholipids that includes 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, has been investigated using protozoan cell cultures, providing insights into the metabolic pathways of these compounds (V. Achterberg, H. Fricke, & G. Gercken, 1986).

Molecular Dynamics and Phase Properties

  • Studies on the phase properties and molecular dynamics of phosphatidylethanolamine bilayers, including those formed by 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, have been conducted to understand the behavior of lipid membranes under different conditions (T. Ahn & C. Yun, 1999).

Drug Delivery and Interaction Studies

  • Research on the interaction of small molecules with lipid membranes, including studies with phospholipids like 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, is critical for drug delivery systems and understanding drug-membrane interactions (Da Huang, T. Zhao, W. Xu, Tinglu Yang, & P. Cremer, 2013).

properties

Molecular Formula

C43H78NO8P

Molecular Weight

768.1 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,41H,3-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b13-11+,19-17+,24-22+,30-28+/t41-/m1/s1

InChI Key

ANRKEHNWXKCXDB-GKGUFKCQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
Reactant of Route 2
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

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